N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

M4 muscarinic receptor positive allosteric modulator CHO-K1 cell assay

Choose this 4-methoxy-7-methyl benzothiazole-2-carboxamide for M4 receptor SAR studies — not as a cytotoxic agent. With EC₅₀ >10 µM at CHRM4, it serves as a weak M4 PAM reference standard and selectivity control distinct from the potent cytotoxic 6-ethoxy analogs (IC₅₀ ~2–10 µM). Low MW (304.4 g/mol), CNS drug-like scaffold. Ideal for mapping substitution-dependent pharmacology in schizophrenia and Alzheimer's programs.

Molecular Formula C16H20N2O2S
Molecular Weight 304.41
CAS No. 868230-60-8
Cat. No. B2652567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
CAS868230-60-8
Molecular FormulaC16H20N2O2S
Molecular Weight304.41
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3CCCCC3
InChIInChI=1S/C16H20N2O2S/c1-10-8-9-12(20-2)13-14(10)21-16(17-13)18-15(19)11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3,(H,17,18,19)
InChIKeyONUIASSIERJVNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide (CAS 868230-60-8): Chemical Identity and Pharmacological Class


N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide (CAS 868230-60-8) is a synthetic small molecule belonging to the benzothiazole-2-carboxamide class, characterized by a 4-methoxy-7-methyl-substituted benzothiazole core linked to a cyclohexanecarboxamide moiety . Its molecular formula is C₁₆H₂₀N₂O₂S (MW 304.4 g/mol) . This compound has been profiled as a positive allosteric modulator (PAM) of the human muscarinic acetylcholine receptor M4 (CHRM4) in cell-based assays, though with weak potency [1]. It is primarily distributed as a research-grade chemical for in vitro pharmacology studies.

Why N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide Cannot Be Interchanged with Generic Benzothiazole-2-carboxamide Analogs


Benzothiazole-2-carboxamides with varying substituents exhibit sharply divergent target engagement and functional activity profiles. As demonstrated by Nam et al. (2010), subtle changes on the benzothiazole ring (e.g., introduction of a 6-ethoxy group) can shift the biological profile from moderate antimicrobial activity to significant cytotoxicity against multiple cancer cell lines [1]. Specifically, N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (2c) displayed potent cytotoxicity (IC₅₀ values in the low micromolar range across A549, MCF7-MDR, and HT1080 cells), while other analogs in the same series were largely inactive [1]. The target compound carries a distinct 4-methoxy-7-methyl substitution pattern and has been independently characterized as a weak M4 receptor PAM (EC₅₀ > 10,000 nM) [2]. This functional divergence—M4 modulation vs. cytotoxicity—underscores that simple interchange with a differently substituted benzothiazole-2-carboxamide would lead to completely different pharmacological outcomes.

Quantitative Differentiation Evidence for N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide Relative to Analogs


M4 Receptor Positive Allosteric Modulation: Target Compound vs. Cytotoxic Benzothiazole-2-carboxamide Series

The target compound was evaluated for positive allosteric modulation of the human M4 receptor in CHO-K1 cells coexpressing Gqi5, yielding an EC₅₀ > 10,000 nM [1]. In contrast, N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (analog 2c from the Nam et al. series) showed no reported M4 activity but instead demonstrated significant cytotoxicity with IC₅₀ values ranging from ~2-10 µM across A549, MCF7-MDR, and HT1080 cell lines [2]. This functional dichotomy—M4 modulation (weak) vs. antiproliferative activity—is directly attributable to the different substitution pattern on the benzothiazole ring.

M4 muscarinic receptor positive allosteric modulator CHO-K1 cell assay

Lack of Significant Cytotoxicity Differentiates the Target Compound from Anticancer Benzothiazole-2-carboxamides

The Nam et al. series demonstrated that certain benzothiazole-2-yl-cyclohexanecarboxamides, particularly 6-ethoxy-substituted analogs (2c, 3c), exhibited significant cytotoxicity against multiple cancer cell lines, while most other analogs in the series (including those with different substitution patterns) showed only moderate or negligible activity [1]. Although the target compound was not directly assayed in that study, its 4-methoxy-7-methyl substitution pattern is structurally distinct from the active 6-ethoxy motif. Its primary annotated bioactivity is weak M4 PAM activity (EC₅₀ > 10 µM) [2], suggesting it does not share the prominent cytotoxic activity of the 6-ethoxy derivatives.

cytotoxicity cancer cell lines MTT assay

Molecular Weight Advantage vs. Larger Benzothiazole-Cyclohexanecarboxamide Conjugates for CNS Permeability Potential

The target compound has a molecular weight of 304.4 g/mol , which is below the optimal CNS drug-like threshold (MW <400). In comparison, more complex benzothiazole-cyclohexanecarboxamide derivatives such as FTR1335 (MW ~526.7) and trans-N-(7-(N-ethylacetamido)-4-methoxybenzo[d]thiazol-2-yl)-4-(3-(trifluoromethyl)benzylamino)cyclohexanecarboxamide (MW >580) [1] are substantially larger and outside the typical range for passive blood-brain barrier permeation.

CNS drug-like properties molecular weight blood-brain barrier permeability

Substituent-Driven Selectivity: 4-Methoxy-7-methyl vs. 6-Ethoxy in Antimicrobial Activity

In the Nam et al. series, the unsubstituted and 6-ethoxy-substituted benzothiazole-2-yl-cyclohexanecarboxamides displayed moderate inhibitory effects on Staphylococcus aureus and some fungi, whereas other substitution patterns showed little to no antimicrobial activity [1]. The target compound's 4-methoxy-7-methyl pattern was not tested in that study, but it is structurally distinct from the 6-ethoxy motif associated with antimicrobial activity. Its primary annotated bioactivity remains M4 receptor modulation (EC₅₀ > 10 µM) [2].

antimicrobial activity Staphylococcus aureus structure-activity relationship

Recommended Application Scenarios for N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide Based on Differentiation Evidence


M4 Muscarinic Receptor Positive Allosteric Modulator Tool Compound for CNS Drug Discovery

The compound's documented M4 PAM activity (EC₅₀ > 10 µM in CHO-K1 cells) [1] supports its use as a starting point for developing M4-targeted therapies for schizophrenia and Alzheimer's disease. Its low molecular weight (304.4 g/mol) is within the favorable range for CNS drug-like properties, offering a scaffold for further optimization.

Negative Control or Selectivity Profiling Against Cytotoxic Benzothiazole-2-carboxamides

Unlike the 6-ethoxy-substituted benzothiazole-2-yl-cyclohexanecarboxamides that display significant cytotoxicity (IC₅₀ ~2-10 µM) [2], the target compound is a weak M4 PAM with no reported antiproliferative activity. It can serve as a selectivity control in cancer cell-based screening panels.

Chemical Probe to Investigate Structure-Activity Relationships of Benzothiazole-2-carboxamide Series

The distinct 4-methoxy-7-methyl substitution pattern provides a unique SAR data point compared to 6-ethoxy or unsubstituted analogs. It is useful for mapping the chemical space of benzothiazole-2-carboxamides in medicinal chemistry studies [2], particularly when studying the impact of substitution on M4 receptor modulation versus cytotoxicity.

Reference Compound for Physicochemical Profiling in CNS Drug Design

With a molecular weight of 304.4 g/mol and a simple benzothiazole-cyclohexanecarboxamide scaffold, the compound can serve as a reference standard for evaluating the impact of structural modifications on physicochemical properties (e.g., logP, solubility, permeability) in CNS drug discovery campaigns.

Quote Request

Request a Quote for N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.